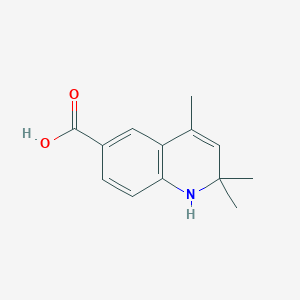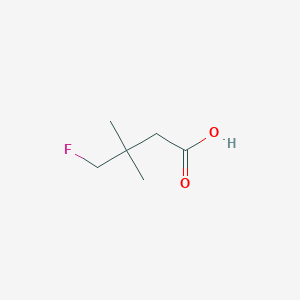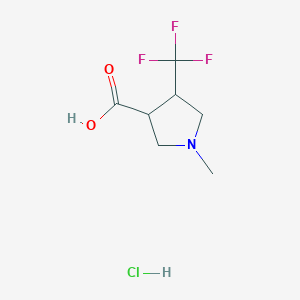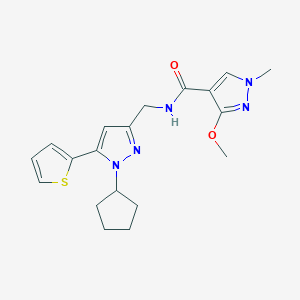![molecular formula C17H17NO4 B2733103 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 2097871-88-8](/img/structure/B2733103.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide” is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields of research and industry. It has been found to have promising antiviral activities against the influenza A virus H1N1 .
Synthesis Analysis
The synthesis of this compound involves fleeting nitrosocarbonyl intermediates in a short-cut synthesis of carbocyclic nucleoside analogues . The strategy of the synthetic approaches is presented along with the in vitro antiviral tests .Molecular Structure Analysis
The molecular formula of this compound is C17H17NO4 and it has a molecular weight of 299.326. The structure of this compound offers opportunities for studying its properties in various fields, including drug development, materials science, and organic chemistry.Chemical Reactions Analysis
The synthetic protocol for this compound relied upon the nitrosocarbonyl chemistry . Nitrosocarbonyls are fleeting intermediates whose generation as well as synthetic applications represents a remarkable piece of organic chemistry .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxo-4H-chromene-2-carboxamide belongs to a class of compounds that have been synthesized through various chemical reactions, demonstrating the compound's versatile synthetic accessibility. For instance, the one-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents illustrates a method for creating derivatives of 4H-chromene-3-carboxamide, highlighting the compound's role in producing pharmacologically active molecules with potential antioxidant and antibacterial properties (Chitreddy & Sumathi, 2017).
Antioxidant and Antibacterial Activities
Studies have shown that derivatives of 4H-chromene-3-carboxamide exhibit significant antioxidant and antibacterial activities. These activities are crucial for the development of new therapeutic agents. For example, specific derivatives have demonstrated good antioxidant activity and have been found active against bacterial strains, indicating the potential of this compound and its derivatives in developing new antimicrobial agents with antioxidant properties (Fattahi et al., 2018).
Applications in Material Science
The compound's derivatives have also found applications in material science, particularly in the synthesis of polymers with specific properties. For example, aromatic polyamides with coumarin chromophores have been developed using a novel monomer diacid related to 4H-chromene-3-carboxamide. These polymers exhibit photosensitive properties, which are beneficial for various technological applications, including the development of photoresist materials and sensors (Nechifor, 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-13-10-15(22-14-7-3-2-6-12(13)14)16(20)18-11-17(21)8-4-1-5-9-17/h2-4,6-8,10,21H,1,5,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUICAATZXLNPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2733022.png)

![1-[(2R)-Pyrrolidin-2-yl]propan-1-ol;hydrochloride](/img/structure/B2733024.png)
![N-(1-methoxypropan-2-yl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2733027.png)
![3-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2733029.png)

![Ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate](/img/structure/B2733032.png)
![2-[(4-bromophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2733033.png)

![1-(3-Butyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2733037.png)



